

Spectroscopic data (NMR, IR, UV-Vis) of Quinaldic Acid Sodium Salt

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Compound of Interest

Compound Name: Quinaldic Acid Sodium Salt

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Quinaldic Acid Sodium Salt**

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Quinaldic Acid Sodium Salt

Quinaldic acid sodium salt, the sodium salt of quinoline-2-carboxylic acid, is a molecule of significant interest in pharmaceutical development and coordination chemistry.^{[1][2][3][4]} Its utility as a building block for complex molecules and its potential biological activities necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is structured to provide a causal understanding of the spectroscopic output, explaining why the spectra appear as they do and how each analytical technique provides a unique and complementary piece of the structural puzzle. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **quinaldic acid sodium salt**, ^1H and ^{13}C NMR are indispensable for confirming the integrity of the quinoline core and the state of the carboxylate group.

The Underlying Principle: Nuclear Spin and Chemical Environment

NMR operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ^1H and ^{13}C , possess a magnetic moment. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between non-equivalent nuclei in a molecule.

^1H NMR Spectral Analysis of Quinaldic Acid Sodium Salt

The ^1H NMR spectrum provides a map of the proton environments. In **quinaldic acid sodium salt**, we expect to see signals corresponding to the six protons on the quinoline ring system. A crucial distinction from its parent, quinaldic acid, is the absence of the acidic proton from the carboxylic acid group ($-\text{COOH}$), which typically appears as a very broad singlet far downfield (13.0-14.0 ppm).[5] Its deprotonation to the carboxylate ($-\text{COO}^-$) in the sodium salt means this signal will not be present.

The aromatic region (typically 7.5-8.5 ppm) will display a series of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The exact chemical shifts can vary slightly based on the deuterated solvent used.[5]

Table 1: Representative ^1H NMR Chemical Shifts for the Quinaldate Anion

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~8.3	Doublet (d)	~8.6	Adjacent to the electron-withdrawing carboxylate and ring nitrogen.
H-4	~8.2	Doublet (d)	~8.6	Coupled to H-3.
H-5	~8.1	Doublet (d)	~8.4	Part of the benzene ring portion of the quinoline system.
H-6	~7.7	Triplet (t)	~7.6	Coupled to H-5 and H-7.
H-7	~7.9	Triplet (t)	~7.8	Coupled to H-6 and H-8.
H-8	~7.8	Doublet (d)	~8.0	Influenced by proximity to the ring nitrogen.

Note: Data is synthesized based on typical values for quinaldic acid and its derivatives.[5][6]

The absence of the acidic proton is the key identifier for the salt form.

¹³C NMR Spectral Analysis of Quinaldic Acid Sodium Salt

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For **quinaldic acid sodium salt**, we expect ten distinct signals. The most informative signal is that of the carboxylate carbon (C=O). In the parent acid, this carbon appears around 165-175 ppm. In the sodium salt, the change in hybridization and electron density of the carboxylate group will influence this shift. The other nine signals will correspond to the carbons of the quinoline ring.

Table 2: Representative ^{13}C NMR Chemical Shifts for Quinaldate Anion

Carbon	Expected Chemical Shift (δ , ppm)	Rationale
C-2	~150-155	Attached to the nitrogen and the carboxylate group.
C-3	~120-125	Aromatic CH.
C-4	~135-140	Aromatic CH.
C-4a	~128-132	Bridgehead carbon.
C-5	~127-130	Aromatic CH.
C-6	~126-129	Aromatic CH.
C-7	~130-135	Aromatic CH.
C-8	~129-133	Aromatic CH.
C-8a	~145-150	Bridgehead carbon, adjacent to nitrogen.
C=O	~170-175	Carboxylate carbon, highly deshielded.

Note: Data is synthesized from spectral databases for **quinaldic acid sodium salt** and related structures.[\[2\]](#)[\[7\]](#)[\[8\]](#)

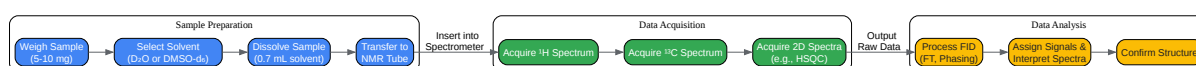
Experimental Protocol for NMR Analysis

The choice of solvent is critical for NMR. The sample must be fully dissolved to obtain high-resolution spectra. Deuterated solvents that do not produce a proton signal are used.

- Sample Preparation: Accurately weigh 5-10 mg of **quinaldic acid sodium salt** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[5\]](#)
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D_2O) or dimethyl sulfoxide (DMSO-d_6) are excellent choices for the sodium salt due to its polarity.

- Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the vial and gently agitate until the sample is fully dissolved.
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra according to standard instrument protocols. For unambiguous assignments, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate directly bonded protons and carbons.[5]

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The Underlying Principle: Molecular Vibrations

Covalent bonds are not static; they behave like springs that can stretch and bend.[9] When a molecule absorbs IR radiation of a specific frequency, it excites a particular vibrational mode (e.g., stretching, bending, scissoring). The frequency of absorption is determined by the masses of the bonded atoms and the strength of the bond. This makes IR spectroscopy an

excellent tool for identifying functional groups, which have characteristic vibrational frequencies.^[10]

IR Spectral Interpretation of Quinaldic Acid Sodium Salt

The IR spectrum of **quinaldic acid sodium salt** provides definitive evidence for the conversion of the carboxylic acid to a carboxylate salt.

- **Key Evidence of Salt Formation:** The most telling feature is the disappearance of the very broad O-H stretching band of the carboxylic acid, which typically appears between 2500-3300 cm^{-1} .^[11] In its place, two new strong bands appear:
 - **Asymmetric COO^- Stretch:** A strong band typically in the 1550-1620 cm^{-1} region.
 - **Symmetric COO^- Stretch:** A moderate to strong band typically in the 1380-1450 cm^{-1} region.
- **Quinoline Ring Vibrations:** The spectrum will also feature characteristic absorptions for the aromatic quinoline system.
 - **Aromatic C-H Stretch:** Sharp bands appearing just above 3000 cm^{-1} .^[10]
 - **Aromatic C=C and C=N Stretches:** Multiple bands of varying intensity in the 1450-1600 cm^{-1} region.
- **Fingerprint Region:** The region below 1500 cm^{-1} is known as the fingerprint region.^{[9][12]} It contains complex vibrations that are unique to the molecule as a whole, making it useful for matching the spectrum against a reference standard.

Table 3: Key IR Absorption Frequencies for **Quinaldic Acid Sodium Salt**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity	Significance
Aromatic C-H Stretch	3000 - 3100	Medium	Confirms aromatic protons.
Asymmetric COO ⁻ Stretch	1550 - 1620	Strong	Definitive evidence of carboxylate salt.
Aromatic C=C / C=N Stretch	1450 - 1600	Medium-Strong	Characteristic of the quinoline ring system.
Symmetric COO ⁻ Stretch	1380 - 1450	Medium-Strong	Definitive evidence of carboxylate salt.

Note: Frequencies are based on general IR correlation tables and data from spectral databases.[\[2\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)

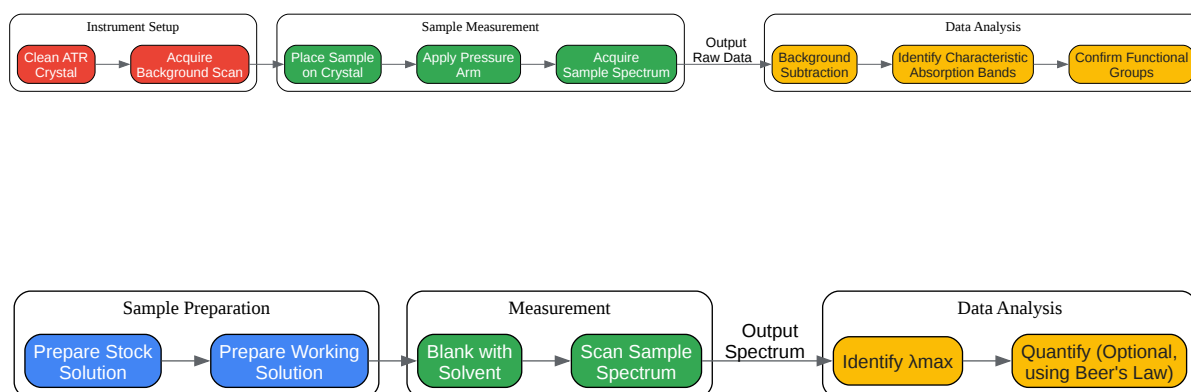
Experimental Protocol for IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount (a few milligrams) of the solid **quinaldic acid sodium salt** powder directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization: IR Analysis Workflow



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Caption: Workflow for UV-Vis Spectroscopic Analysis.

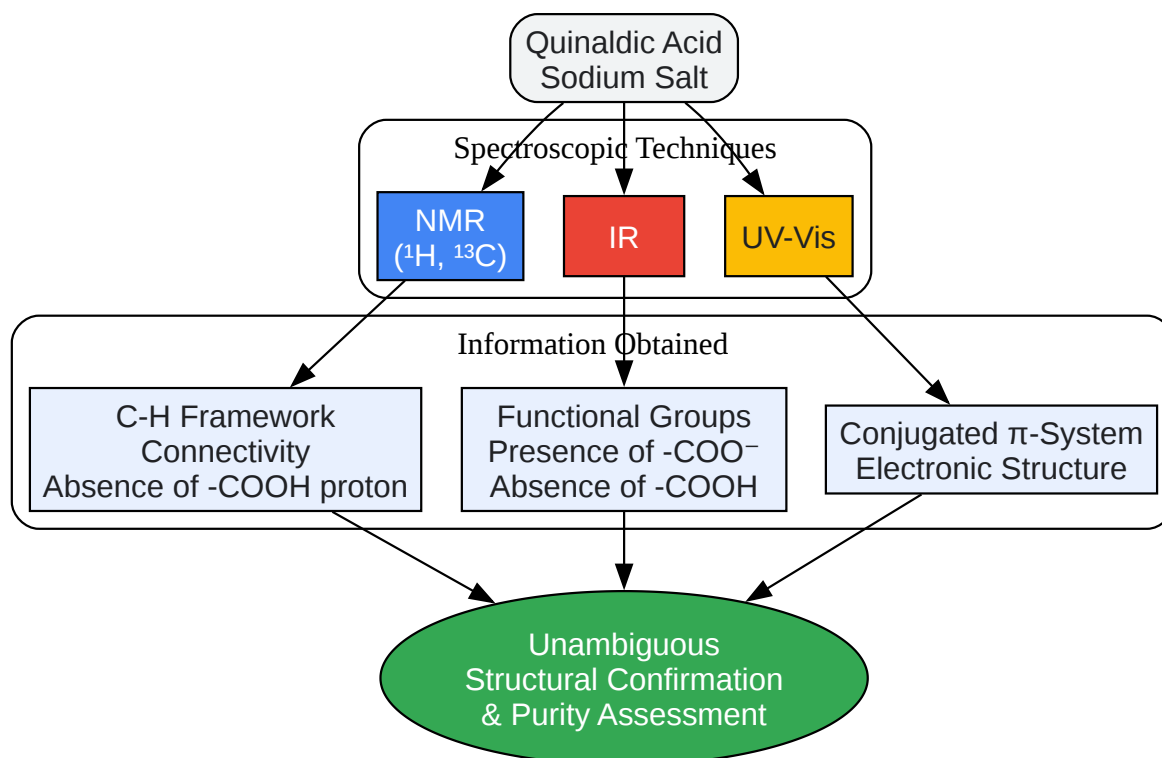
Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.

- NMR confirms the carbon-hydrogen framework and the absence of the acidic proton.
- IR confirms the presence of the carboxylate functional group and the absence of the carboxylic acid.
- UV-Vis confirms the integrity of the conjugated aromatic system.

Together, these three techniques provide a comprehensive and self-validating system for the identification and quality control of **quinaldic acid sodium salt**, which is essential for its application in research and development.

Visualization: Integrated Analysis Approach



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Caption: Integrated approach for spectroscopic confirmation.

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